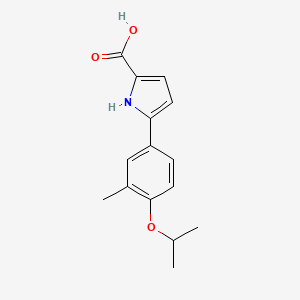![molecular formula C16H20N4O4 B2981045 1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2380141-07-9](/img/structure/B2981045.png)
1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,5-dione core, which is often associated with bioactive molecules, and a piperidine ring substituted with a 5-methylpyrimidin-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the introduction of the piperidine and pyrimidine moieties. Common synthetic routes may include:
Formation of Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of Pyrimidine Group: The 5-methylpyrimidin-2-yl group can be attached through etherification reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione: shares structural similarities with other pyrrolidine-2,5-dione derivatives and piperidine-containing compounds.
Uniqueness
- The unique combination of the pyrrolidine-2,5-dione core with the piperidine and pyrimidine moieties sets this compound apart from others. This structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-8-17-16(18-9-11)24-12-4-6-19(7-5-12)15(23)10-20-13(21)2-3-14(20)22/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUAUGYGPBALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-benzylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2980963.png)
![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)
![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)
![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2980977.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)
